
3-Methylpentyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpentyl hexanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. The molecular formula of this compound is C12H24O2 , and it has a molecular weight of 200.318 Da . This compound is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylpentyl hexanoate can be synthesized through the esterification reaction between 3-methylpentanol and hexanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylpentyl hexanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-methylpentanol and hexanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: Esters can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Hydrolysis: 3-Methylpentanol and hexanoic acid.
Transesterification: A different ester and alcohol.
Reduction: 3-Methylpentanol.
Aplicaciones Científicas De Investigación
3-Methylpentyl hexanoate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in natural product synthesis and its potential biological activities.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor, contributing to the aroma of various products
Mecanismo De Acción
The mechanism of action of 3-Methylpentyl hexanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. This reaction produces 3-methylpentanol and hexanoic acid, which can further participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Methyl hexanoate: Another ester with a similar structure but different alkyl group.
Ethyl hexanoate: Similar ester with an ethyl group instead of a 3-methylpentyl group.
Butyl hexanoate: Ester with a butyl group.
Uniqueness: 3-Methylpentyl hexanoate is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific odor profiles or chemical reactivity is desired .
Propiedades
Número CAS |
84254-86-4 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
3-methylpentyl hexanoate |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-12(13)14-10-9-11(3)5-2/h11H,4-10H2,1-3H3 |
Clave InChI |
SAMSOMFUNDLFFI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



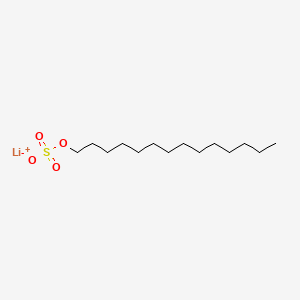
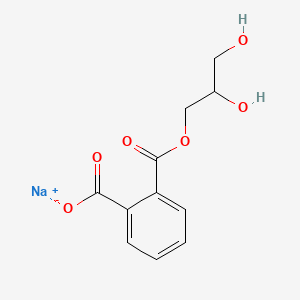
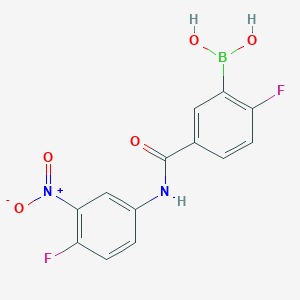
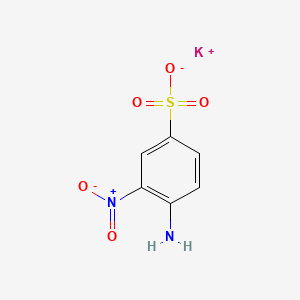
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)

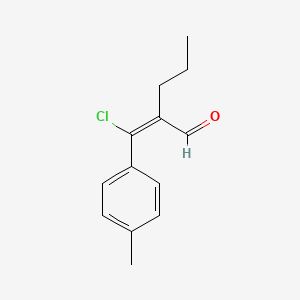
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)
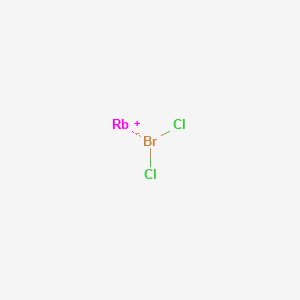
![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)
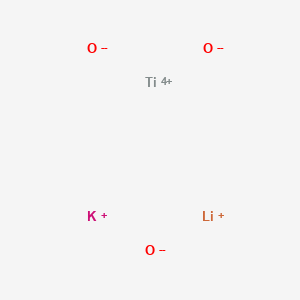

![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)
